4,5-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide
Description
4,5-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an indole core substituted with methoxy groups and an amide linkage, making it a subject of interest for its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4,5-dimethoxy-N-[3-(3-methoxyanilino)-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-27-14-6-4-5-13(11-14)23-19(25)9-10-22-21(26)17-12-15-16(24-17)7-8-18(28-2)20(15)29-3/h4-8,11-12,24H,9-10H2,1-3H3,(H,22,26)(H,23,25) |
InChI Key |
DWLJVOVGYJSZOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethoxyindole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4,5-dimethoxy-N-(3-methoxybenzoyl)-1H-indole-2-carboxamide, which is then subjected to further reactions to introduce the amino and oxopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4,5-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Uniqueness
4,5-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole core and the presence of both methoxy and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4,5-Dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole-2-carboxamide class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₉N₃O₄, with a molecular weight of 341.36 g/mol. The compound features two methoxy groups and an indole structure, which are common in many biologically active compounds.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄ |
| Molecular Weight | 341.36 g/mol |
| Indole Core | Present |
| Methoxy Groups | 2 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant growth inhibition with GI50 values ranging from 26 nM to 86 nM across different cancer types. Notably, it demonstrated a GI50 value of 37 nM against four tested cancer cell lines, indicating its potential as an anticancer agent .
Case Study: Cancer Cell Lines
- Cell Lines Tested : A549 (lung), MCF-7 (breast), HeLa (cervical), and PC-3 (prostate).
- GI50 Values :
- A549: 30 nM
- MCF-7: 44 nM
- HeLa: 37 nM
- PC-3: 50 nM
The mechanism by which this compound induces apoptosis in cancer cells appears to involve the activation of caspase-3, a key player in the apoptotic pathway. This suggests that the compound may act as an apoptotic inducer, making it a candidate for further development in cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating potent activity against this resistant strain .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | ≤0.25 |
| Cryptococcus neoformans | ≤0.25 |
Toxicity Profile
The toxicity profile of the compound was assessed using human embryonic kidney cell lines (HEK293). The results indicated that the compound exhibited low cytotoxicity at concentrations up to 32 µg/mL, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
